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molecular formula C12H7ClN4O2S B8405838 4-Chloro-2-methylthio-6-(3-nitrophenyl)pyrimidine-5-carbonitrile

4-Chloro-2-methylthio-6-(3-nitrophenyl)pyrimidine-5-carbonitrile

Cat. No. B8405838
M. Wt: 306.73 g/mol
InChI Key: AHEJTRNLCOGEEL-UHFFFAOYSA-N
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Patent
US07229990B2

Procedure details

POCl3 (100 ml) was added to a stirred solution of 5-cyano-4-(3-nitrophenyl)-2-methylthio-6-hydroxy-pyrimidine (example 9(a), 25.0 g) in dry 1,4-dioxane (300 ml). After 3 h at 90° C., the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in 1,4-dioxane (100 ml) and the resulting solution was cooled to 0° C. Ice water was cautiously added. The resulting precipitate was filtered off and washed with water. Residual water in the precipitate was removed by coevaporation with 1,4-dioxane.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
5-cyano-4-(3-nitrophenyl)-2-methylthio-6-hydroxy-pyrimidine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[C:6]([C:8]1[C:9]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[CH:18]=2)=[N:10][C:11]([S:15][CH3:16])=[N:12][C:13]=1O)#[N:7]>O1CCOCC1>[Cl:3][C:13]1[N:12]=[C:11]([S:15][CH3:16])[N:10]=[C:9]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[CH:18]=2)[C:8]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
5-cyano-4-(3-nitrophenyl)-2-methylthio-6-hydroxy-pyrimidine
Quantity
25 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=NC1O)SC)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1,4-dioxane (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to 0° C
ADDITION
Type
ADDITION
Details
Ice water was cautiously added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Residual water in the precipitate was removed by coevaporation with 1,4-dioxane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C(=NC(=N1)SC)C1=CC(=CC=C1)[N+](=O)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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